2-Bromo-5-(2-methylimidazol-1-YL)pyrazine
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Overview
Description
2-Bromo-5-(2-methylimidazol-1-yl)pyrazine is a heterocyclic compound that features both bromine and imidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2-methylimidazol-1-yl)pyrazine typically involves the bromination of 5-(2-methylimidazol-1-yl)pyrazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing safety measures for handling bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2-methylimidazol-1-yl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. These reactions typically occur in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions, with solvents such as toluene or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrazine derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Scientific Research Applications
2-Bromo-5-(2-methylimidazol-1-yl)pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as conductivity or stability.
Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-methylimidazol-1-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, while the imidazole ring can engage in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(4-methylimidazol-1-yl)pyrazine
- 2-Bromo-5-(2-methylimidazol-1-yl)furan
- 2-Bromo-6-(4-methylimidazol-1-yl)pyrazine
Uniqueness
2-Bromo-5-(2-methylimidazol-1-yl)pyrazine is unique due to the specific positioning of the bromine and imidazole groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C8H7BrN4 |
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Molecular Weight |
239.07 g/mol |
IUPAC Name |
2-bromo-5-(2-methylimidazol-1-yl)pyrazine |
InChI |
InChI=1S/C8H7BrN4/c1-6-10-2-3-13(6)8-5-11-7(9)4-12-8/h2-5H,1H3 |
InChI Key |
LYYIIACQOPBYLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CN=C(C=N2)Br |
Origin of Product |
United States |
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